3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one
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Overview
Description
3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one typically involves a multi-step process. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, and various oxidizing and reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups at the methoxy position.
Scientific Research Applications
3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, docking studies have shown that piperazine chrome-2-one derivatives can interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar structure with different substituents.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Contains a piperazine ring and exhibits similar biological activities.
Uniqueness
3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N3O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C23H23N3O6/c1-3-15-4-6-17(7-5-15)24-8-10-25(11-9-24)22(27)19-13-16-12-18(26(29)30)14-20(31-2)21(16)32-23(19)28/h4-7,12-14H,3,8-11H2,1-2H3 |
InChI Key |
HGTMBDACTGEOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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